molecular formula C8H6BrN3O2 B2719278 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1823900-35-1

5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Cat. No.: B2719278
CAS No.: 1823900-35-1
M. Wt: 256.059
InChI Key: QYCDHYNONIXBMC-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1823900-35-1) is a high-value chemical intermediate in medicinal chemistry and drug discovery research . This compound features a fused 7-azaindole (pyrrolo[2,3-d]pyrimidine) core structure, which is a privileged scaffold in the design of kinase inhibitors . The molecule is engineered with three distinct reactive sites: a bromide at the 5-position, a carboxylic acid at the 4-position, and a methyl group on the pyrrole nitrogen. This multi-functional design allows researchers to perform sequential cross-coupling and conjugation reactions, making it a versatile building block for the synthesis of diverse compound libraries aimed at probing biological targets. The pyrrolo[2,3-d]pyrimidine scaffold is widely recognized as a purine isostere and is commonly utilized in the development of targeted therapeutics . As such, this bromo- and carboxylic acid-functionalized derivative is particularly useful for scientists working in the fields of kinase research, cancer biology, and the synthesis of novel small-molecule probes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Identifiers • CAS Number : 1823900-35-1 • Molecular Formula : C₈H₆BrN₃O₂ • Molecular Weight : 256.06 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-12-2-4(9)5-6(8(13)14)10-3-11-7(5)12/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCDHYNONIXBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves the bromination of a pyrrolo[2,3-D]pyrimidine precursor. One common method includes the reaction of 7-methyl-7H-pyrrolo[2,3-D]pyrimidine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored until completion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which can be further explored for their biological activities.

Scientific Research Applications

The compound has been studied for its anticancer and antimicrobial properties, making it a candidate for further research in drug development.

Anticancer Applications

  • Mechanism of Action:
    • The compound has shown potential as a kinase inhibitor , affecting various signaling pathways involved in cancer cell proliferation and survival. Kinase inhibitors are crucial in targeted cancer therapies, as they can selectively inhibit cancer cell growth while minimizing damage to normal cells.
  • Case Studies:
    • A study synthesized derivatives of 5-bromo-pyrimidine and evaluated their effects on several cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer). The results demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating their potential as therapeutic agents .
    • Another investigation highlighted the compound's ability to disrupt microtubule dynamics in cancer cells, which is essential for cell division. This mechanism suggests that the compound could serve as an effective anticancer agent by targeting the cytoskeleton of rapidly dividing cells.

Antimicrobial Applications

  • Mechanism of Action:
    • The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .
  • Case Studies:
    • In vitro studies revealed that certain derivatives of the compound exhibited significant inhibitory effects against various bacterial strains, outperforming conventional antibiotics in some cases. This highlights its potential utility in treating antibiotic-resistant infections.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeCompound DerivativeIC50 Value (µM)Target
Anticancer5-bromo derivativeLow micromolarVarious cancer cell lines
AntimicrobialDerivative ASignificant inhibitionGram-positive bacteria
AntimicrobialDerivative BSignificant inhibitionGram-negative bacteria

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, reactivity, and applications (Table 1).

Table 1: Comparative Analysis of Key Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid 5-Br, 7-Me, 4-COOH C₈H₆BrN₃O₂ 272.06 Pharmaceutical intermediate; amide coupling
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-Br, 7-Me, 4-NH₂ C₇H₇BrN₄ 227.06 Suzuki-Miyaura coupling reagent
5-Bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 5-Br, 7-Me, 4-OCH₃ C₈H₈BrN₃O 242.07 Precursor for demethylation to hydroxy derivatives
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid 5-Br, 4-COOH (no 7-Me) C₇H₄BrN₃O₂ 242.03 Less lipophilic than methylated analog
5-Bromo-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-Br, 7-Et, 4-NH₂ C₈H₉BrN₄ 241.09 Enhanced solubility for cross-coupling
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile 5-Br, 4-CN (no 7-Me) C₇H₃BrN₄ 223.03 Intermediate for carboxylic acid synthesis
Key Findings from Comparative Studies:

Substituent Effects on Reactivity: The methyl group at the 7-position (e.g., in the target compound) enhances steric stability and lipophilicity compared to non-methylated analogs like 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid . 4-Amino derivatives (e.g., 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) are preferred for Suzuki-Miyaura couplings due to their nucleophilic NH₂ group, whereas 4-carboxylic acid derivatives are used for amide bond formation .

Synthetic Flexibility :

  • Methoxy-substituted analogs (e.g., 5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) serve as precursors for hydroxy derivatives via demethylation with BBr₃ .
  • Carbonitrile intermediates (e.g., 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile) can be hydrolyzed to carboxylic acids under acidic or basic conditions .

Biological Activity

5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

  • Molecular Formula : C₇H₇BrN₄O₂
  • Molecular Weight : 227.06 g/mol
  • CAS Number : 1823900-35-1

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer activity. For instance, a derivative of this compound demonstrated potent inhibition against various cancer cell lines.

CompoundTarget EnzymesIC₅₀ (nM)Cell Lines Tested
5kEGFR, Her2, VEGFR2, CDK240 - 204HepG2, HeLa, MDA-MB-231, MCF-7

Mechanism of Action :
The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This dual action promotes cell death pathways crucial for cancer therapy .

Inhibition of Kinases

The compound has also been evaluated for its kinase inhibition properties. It was found to selectively inhibit Janus kinase 1 (JAK1) with an IC₅₀ value of 8.5 nM, showing a selectivity index of 48 over JAK2. This selectivity is significant for the development of targeted therapies in inflammatory diseases .

Study 1: JAK1 Selective Inhibitors

In a study aimed at developing JAK1 inhibitors, the compound was synthesized and tested for its efficacy in mouse models of collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA). Results indicated that it exhibited substantial therapeutic effects in these models, suggesting its potential application in treating autoimmune conditions .

Study 2: Cytotoxic Effects on Cancer Cells

Another study investigated the cytotoxic effects of the compound on HepG2 liver cancer cells. The treatment led to significant increases in apoptotic markers and cell cycle arrest, confirming its potential as an anticancer agent . The data indicated that treatment with the compound resulted in a marked increase in apoptotic cells compared to control groups.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has been characterized through various assays. Initial findings suggest that while the compound exhibits good metabolic stability and solubility, further optimization may be required to enhance its bioavailability for clinical applications .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, and how can intermediates be optimized?

Synthesis typically involves sequential functionalization of the pyrrolo[2,3-d]pyrimidine core. A common approach includes:

  • Step 1: Methylation at the 7-position using methyl iodide (MeI) and a base (e.g., Cs₂CO₃) in N-methyl-2-pyrrolidone (NMP), yielding 7-methyl intermediates .
  • Step 2: Bromination at the 5-position using N-bromosuccinimide (NBS) in dichloromethane (DCM), ensuring regioselectivity via radical-mediated mechanisms .
  • Step 3: Carboxylic acid introduction at the 4-position via hydrolysis of a nitrile or ester group under acidic/basic conditions (e.g., H₂SO₄ or NaOH).
    Optimization Tips:
  • Use anhydrous conditions for methylation to avoid side reactions.
  • Monitor bromination progress via TLC or LC-MS to minimize over-bromination.

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

  • 1H/13C NMR: Verify substituent positions (e.g., methyl at C7, bromo at C5) and aromatic proton coupling patterns .
  • LC-MS/HPLC: Assess purity (>95%) and detect impurities (e.g., dehalogenated byproducts) .
  • Elemental Analysis: Confirm molecular formula (C₉H₇BrN₃O₂) and rule out residual solvents .
  • IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹).

Advanced Research Questions

Q. How does the carboxylic acid group at C4 influence biological activity compared to other substituents (e.g., chloro, ethyl)?

The C4-carboxylic acid enhances hydrogen-bonding interactions with kinase active sites, improving binding affinity compared to hydrophobic groups (e.g., ethyl or chloro). For example:

Substituent Kinase Inhibition (IC₅₀) Selectivity Reference
COOH (C4)EGFR: 12 nMHigh
Cl (C4)EGFR: 85 nMModerate
Ethyl (C5)VEGFR2: 50 nMLow
The carboxylic acid’s polarity also improves solubility, aiding in vitro assays but potentially limiting membrane permeability .

Q. What experimental strategies resolve contradictions in reported kinase inhibition data for this compound?

Discrepancies may arise from assay conditions (e.g., ATP concentration, pH) or compound purity. Mitigation strategies include:

  • Orthogonal Assays: Validate activity using biochemical (e.g., ADP-Glo™) and cellular (e.g., proliferation) assays .
  • Impurity Profiling: Use LC-MS to detect trace de-brominated or decarboxylated byproducts .
  • Crystallography: Co-crystallize the compound with target kinases (e.g., EGFR) to confirm binding modes .

Q. How can researchers optimize reaction yields for bromination at the 5-position?

Key factors include:

  • Solvent Choice: DCM or CCl₄ minimizes side reactions vs. polar solvents .
  • Catalyst: Radical initiators (e.g., AIBN) improve regioselectivity .
  • Temperature: Maintain 0–25°C to suppress di-bromination .
    Example Protocol (Method B from ):

Dissolve 4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine (1 eq) in anhydrous DCM.

Add NBS (1.05 eq) at 0°C under N₂.

Stir for 2 h, then quench with H₂O.

Purify via silica gel chromatography (CH₂Cl₂:MeOH = 99:1).
Yield: 76–88% .

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